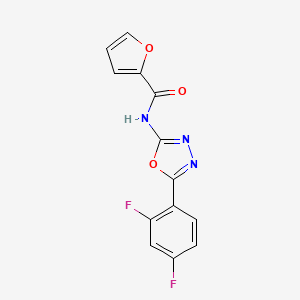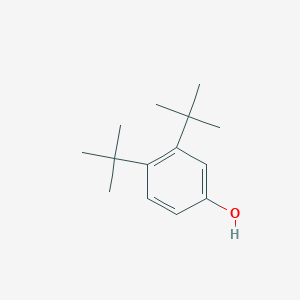
3,4-DI-Tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-DI-Tert-butylphenol is an organic compound with the molecular formula C14H22O. It is a type of phenol where two tert-butyl groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in plastics and rubbers.
準備方法
Synthetic Routes and Reaction Conditions
3,4-DI-Tert-butylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or phosphoric acid as the catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds as follows:
[ \text{C}_6\text{H}_5\text{OH} + 2(\text{CH}_3)_2\text{C=CH}_2 \rightarrow \text{C}_6\text{H}_3(\text{C(CH}_3)_3)_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow alkylation process. This method ensures higher yields and purity of the product. The process includes the following steps:
Feed Preparation: Phenol and isobutene are mixed in the desired molar ratio.
Reaction: The mixture is passed through a reactor containing the acid catalyst at elevated temperatures and pressures.
Separation: The reaction mixture is then cooled, and the product is separated from unreacted phenol and by-products using distillation.
Purification: The crude product is further purified through recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3,4-DI-Tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or hydroperoxides.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts in the presence of hydrogen gas (H2) is commonly used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical methods.
Major Products Formed
Oxidation: Quinones and hydroperoxides.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
3,4-DI-Tert-butylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and resins. It is also used in the synthesis of other organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used as a stabilizer in plastics, rubbers, and lubricants to prevent oxidative degradation.
作用機序
The mechanism of action of 3,4-DI-Tert-butylphenol primarily involves its antioxidant properties. It can neutralize free radicals and reactive oxygen species (ROS) by donating hydrogen atoms or electrons. This prevents the oxidation of other molecules and protects cells from oxidative damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.
類似化合物との比較
Similar Compounds
2,4-DI-Tert-butylphenol: Similar structure but with tert-butyl groups at the 2 and 4 positions.
4-Tert-butylphenol: Contains a single tert-butyl group at the 4 position.
2,6-DI-Tert-butylphenol: Contains tert-butyl groups at the 2 and 6 positions.
Uniqueness
3,4-DI-Tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its antioxidant activity is influenced by the position of the tert-butyl groups, making it more effective in certain applications compared to its isomers.
特性
CAS番号 |
1207-47-2 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
3,4-ditert-butylphenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-8-7-10(15)9-12(11)14(4,5)6/h7-9,15H,1-6H3 |
InChIキー |
JOYPTWUVOBTDDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



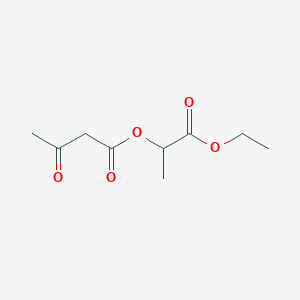
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
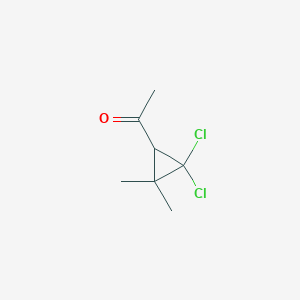


![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
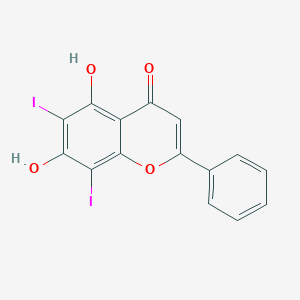


![Benzo[h]quinazolin-4-amine](/img/structure/B14141054.png)
